环己酮-3,3,4,4,5,5-d6

描述

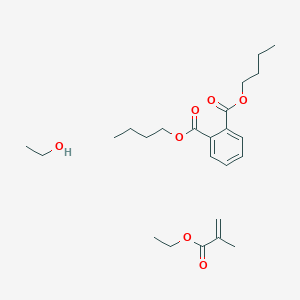

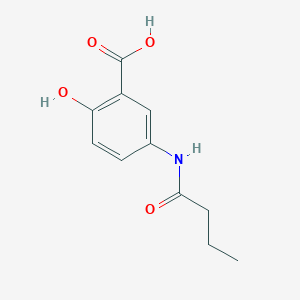

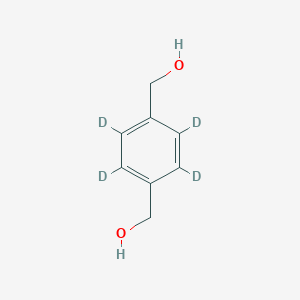

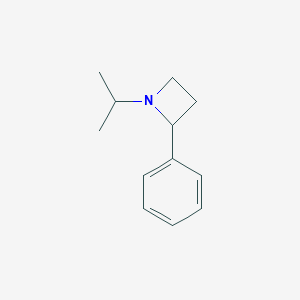

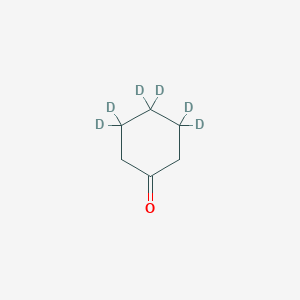

Cyclohexanone-3,3,4,4,5,5-d6, also known as Cyclohexanone-d6, is a stable isotope labelled compound . It has a molecular formula of C6 D6 H4 O and a molecular weight of 104.180 .

Molecular Structure Analysis

The molecular structure of Cyclohexanone-3,3,4,4,5,5-d6 is represented by the SMILES notation [2H]C1 ( [2H])CC (=O)CC ( [2H]) ( [2H])C1 ( [2H]) [2H] and the InChI notation InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1D2,2D2,3D2 .Physical And Chemical Properties Analysis

Cyclohexanone-3,3,4,4,5,5-d6 has a molecular formula of C6 D6 H4 O and a molecular weight of 104.180 .科学研究应用

氧化反应

环己酮是环己烷氧化过程中的关键中间体,该过程是通过中间体(如环己醇和环己酮,统称为 KA 油)生产尼龙的必要组成部分。氧化反应的效率取决于可实现的选择性和转化率,而这些又受所用催化剂的影响。研究探索了各种金属盐作为催化剂,以提高这些过程的选择性和效率 (Khirsariya & Mewada, 2014; Abutaleb & Ali, 2021).

催化氧化

与环己酮密切相关的环己烯的催化氧化涉及多个潜在反应位点,从而产生各种氧化态和官能团。这一过程对于合成化学工业中间体至关重要。选择性氧化方面的最新进展突出了选择合适的催化剂和氧化剂以获得目标产物的重要性 (曹等人,2018).

脱氢生成酚

环己酮脱氢生成酚提供了一种很有前途的方法来生产酚,酚是制药和电子工业中至关重要的中间体。该过程侧重于使用各种试剂的高效且绿色方法,展示了环己酮在合成有价值的化学产品中的作用 (杜等人,2022).

Baeyer-Villiger 氧化

环己酮单加氧酶催化酮的 Baeyer-Villiger 氧化生成内酯,说明了该酶在生产高价值手性构件块中的用途。该酶在拆分外消旋混合物的环己酮中的能力突显了环己酮衍生物在生产光学纯化合物中的合成价值 (Stewart, 1998).

安全和危害

属性

IUPAC Name |

3,3,4,4,5,5-hexadeuteriocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIVVAPYMSGYDF-NMFSSPJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(=O)CC(C1([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514641 | |

| Record name | (3,3,4,4,5,5-~2~H_6_)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanone-3,3,4,4,5,5-d6 | |

CAS RN |

54513-99-4 | |

| Record name | (3,3,4,4,5,5-~2~H_6_)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

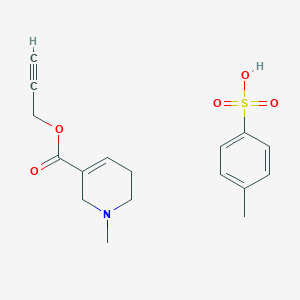

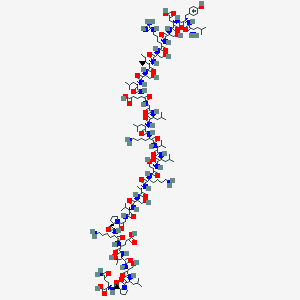

![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)